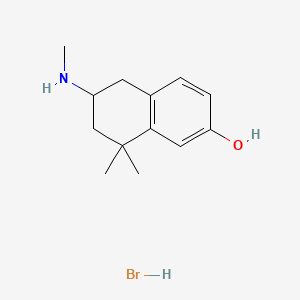
5,6,7,8-Tetrahydro-8,8-dimethyl-6-(methylamino)-2-naphthol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydro-8,8-dimethyl-6-(methylamino)-2-naphthol hydrobromide: is a chemical compound with a complex structure, often used in various scientific research applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-8,8-dimethyl-6-(methylamino)-2-naphthol hydrobromide involves multiple steps, including the formation of the naphthol ring and subsequent modifications to introduce the methylamino group. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-8,8-dimethyl-6-(methylamino)-2-naphthol hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different naphthol derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
5,6,7,8-Tetrahydro-8,8-dimethyl-6-(methylamino)-2-naphthol hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-8,8-dimethyl-6-(methylamino)-2-naphthol hydrobromide involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine: A similar compound with a different substitution pattern.
2-Naphthalenol derivatives: Compounds with similar naphthol structures but different functional groups.
Uniqueness
5,6,7,8-Tetrahydro-8,8-dimethyl-6-(methylamino)-2-naphthol hydrobromide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a valuable compound for research and industrial applications, offering versatility and potential for the development of new materials and therapeutics.
Properties
CAS No. |
32038-44-1 |
|---|---|
Molecular Formula |
C13H20BrNO |
Molecular Weight |
286.21 g/mol |
IUPAC Name |
8,8-dimethyl-6-(methylamino)-6,7-dihydro-5H-naphthalen-2-ol;hydrobromide |
InChI |
InChI=1S/C13H19NO.BrH/c1-13(2)8-10(14-3)6-9-4-5-11(15)7-12(9)13;/h4-5,7,10,14-15H,6,8H2,1-3H3;1H |
InChI Key |
PFAHZFQWDRTRDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC2=C1C=C(C=C2)O)NC)C.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















